molecular formula C15H15NOS B14532774 (5-Phenylthiophen-2-yl)(pyrrolidin-1-yl)methanone CAS No. 62404-16-4

(5-Phenylthiophen-2-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B14532774
CAS No.: 62404-16-4
M. Wt: 257.4 g/mol
InChI Key: ZARPIKAMLWGMAE-UHFFFAOYSA-N
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Description

(5-Phenylthiophen-2-yl)(pyrrolidin-1-yl)methanone is a chemical compound that features a thiophene ring substituted with a phenyl group at the 5-position and a pyrrolidine ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenylthiophen-2-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Phenyl Substitution: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated thiophene in the presence of a palladium catalyst.

    Attachment of Pyrrolidine: The pyrrolidine ring can be attached through a nucleophilic substitution reaction, where the thiophene derivative reacts with a pyrrolidine derivative in the presence of a base.

    Formation of Methanone Group: The methanone group can be introduced through a Friedel-Crafts acylation reaction, where the thiophene-pyrrolidine compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5-Phenylthiophen-2-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, and alcohols, in the presence of bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

(5-Phenylthiophen-2-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of (5-Phenylthiophen-2-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Affecting Gene Expression: Altering the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds with similar thiophene structures, such as 2-phenylthiophene and 3-phenylthiophene.

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine structures, such as pyrrolidine-2,5-dione and pyrrolidine-2-one.

Uniqueness

(5-Phenylthiophen-2-yl)(pyrrolidin-1-yl)methanone is unique due to its combination of a thiophene ring with a phenyl group and a pyrrolidine ring attached to a methanone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

62404-16-4

Molecular Formula

C15H15NOS

Molecular Weight

257.4 g/mol

IUPAC Name

(5-phenylthiophen-2-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C15H15NOS/c17-15(16-10-4-5-11-16)14-9-8-13(18-14)12-6-2-1-3-7-12/h1-3,6-9H,4-5,10-11H2

InChI Key

ZARPIKAMLWGMAE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(S2)C3=CC=CC=C3

Origin of Product

United States

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